(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone
Description
The compound "(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone" is a benzofuran derivative featuring a 1-benzofuran core substituted at position 2 with a 4-chlorophenyl methanone group and at position 3 with a sulfanylmethyl moiety bearing a second 4-chlorophenyl group. Its molecular formula is C22H14Cl2O2S, with a calculated molecular weight of 413.3 g/mol. Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and antifungal activities .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)26-22)13-27-17-11-9-16(24)10-12-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOPLHVOXMSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145260 | |
| Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338411-44-2 | |
| Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338411-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[3-[[(4-chlorophenyl)thio]methyl]-2-benzofuranyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed C–H Activation and Annulation
Rhodium-mediated catalysis offers a robust pathway for constructing benzofuran scaffolds. A seminal approach involves the reaction of meta-substituted hydroxybenzoic acids with alkynes under rhodium catalysis. For the target compound, 4-chlorobenzoic acid derivatives serve as precursors, undergoing C–H activation at the ortho position relative to the hydroxyl group.
Mechanistic Overview :
- C–H Activation : The cyclopentadienyl rhodium catalyst (CpRh) coordinates to the hydroxyl group of 4-chloro-3-hydroxybenzoic acid, facilitating ortho-C–H bond cleavage.
- Alkyne Insertion : A 4-chlorophenylacetylene derivative undergoes migratory insertion into the Rh–C bond, forming a metallocyclic intermediate.
- Cyclization and Elimination : Intramolecular nucleophilic attack by the hydroxyl oxygen on the alkyne moiety generates the benzofuran core, followed by β-oxygen elimination to release the rhodium catalyst.
Optimization Insights :
- Catalyst Loading : 5 mol% CpRh ensures >70% yield.
- Solvent : Tetrachloroethane enhances intermediate stability.
- Substituent Effects : Electron-withdrawing chlorine atoms on both benzoic acid and alkyne precursors improve regioselectivity but may reduce reaction rates due to steric hindrance.
Lewis Acid-Mediated Cyclization of Propargylated Intermediates
Lewis acids like scandium triflate efficiently promote cyclization reactions to form benzofuran derivatives. This method leverages propargyl ethers derived from 4-chlorophenol and propargyl bromide.
Synthetic Protocol :
- Propargylation :
- 4-Chlorophenol reacts with propargyl bromide in the presence of K₂CO₃ to yield 4-chlorophenyl propargyl ether.
- Cyclization :
- Scandium triflate (10 mol%) in toluene at 80°C induces 5-exo-dig cyclization, forming the benzofuran ring.
- Sulfanyl-Methyl Introduction :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Propargylation | K₂CO₃, DMF, 25°C, 12 h | 85 |
| Cyclization | Sc(OTf)₃, toluene, 80°C | 78 |
| Thiol-ene | UV, DCM, 6 h | 92 |
Bronsted Acid-Catalyzed Tandem Reactions
Hexafluoroisopropanol (HFIP) as a Bronsted acid solvent enables tandem keto-enol tautomerization and cyclization. This one-pot method simplifies the synthesis of polysubstituted benzofurans.
Procedure :
- Knoevenagel Condensation :
- 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in HFIP to form an α,β-unsaturated ketone.
- Cyclization :
- The enol intermediate undergoes HFIP-catalyzed intramolecular cyclization, forming the benzofuran ring.
- Sulfanylation :
Advantages :
- Solvent Dual Role : HFIP stabilizes carbocation intermediates and accelerates cyclization.
- Yield : 68–75% over three steps.
Catalyst-Free Oxidative Coupling
Recent advances emphasize eco-friendly, catalyst-free methodologies. A notable approach involves oxidative coupling of 4-chlorophenol with acetylene derivatives.
Reaction Design :
- Oxidative Dimerization :
- 4-Chlorophenol and 4-chlorophenylacetylene react in DMSO at 120°C, forming a bis-propargyl ether.
- Thermal Cyclization :
- Heating the dimer at 150°C induces spontaneous cyclization to the benzofuran core.
- Sulfanyl Incorporation :
Performance Metrics :
- Overall Yield : 62% (three steps).
- Purity : >95% (HPLC).
Electrochemical Sulfur Functionalization
An innovative electrochemical method introduces sulfanyl groups via selenium intermediates. This approach avoids stoichiometric oxidants.
Steps :
- Benzofuran Core Synthesis :
- Prepared via Rhodium-catalyzed method (Section 1).
- Electrochemical Sulfanylation :
- The benzofuran derivative reacts with 4-chlorobenzeneselenol in acetonitrile under Pt electrode catalysis (1.5 V).
- Selenide-to-Sulfanyl Conversion :
Efficiency :
- Faradaic Yield : 88%.
- Reaction Time : 3 hours.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters across synthetic strategies:
| Method | Catalyst | Yield (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Rhodium Catalysis | CpRh | 70–78 | 8–12 | High |
| Lewis Acid Cyclization | Sc(OTf)₃ | 75–85 | 6–10 | Moderate |
| Bronsted Acid Tandem | HFIP | 68–75 | 10–14 | Low |
| Catalyst-Free Coupling | None | 60–65 | 18–24 | Very Low |
| Electrochemical | Pt Electrodes | 85–88 | 3–5 | Moderate |
Critical Observations :
- Rhodium Catalysis : Optimal for high regioselectivity but limited by catalyst cost.
- Electrochemical Methods : Emerge as sustainable alternatives with superior atom economy.
- Catalyst-Free Routes : Economical but require prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl groups can be oxidized to form corresponding chlorophenols.
Reduction: : Reduction of the benzofuran core can lead to the formation of dihydrobenzofurans.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-chlorophenol derivatives.
Reduction: : Formation of dihydrobenzofuran derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes or receptors that are relevant to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of the target compound, a comparative analysis with analogous benzofuran derivatives is presented below. Key differences in substituents, molecular properties, and hypothesized bioactivities are highlighted.
Table 1: Structural and Molecular Comparison of Benzofuran Derivatives
Key Observations
Sulfur Oxidation State :
- The target compound contains a sulfanyl (S) group, whereas its sulfinyl (SO) analog () is more polar due to the sulfoxide moiety. This difference may influence solubility and binding interactions in biological systems .
Substituent Position :
- The 2-chlorophenyl vs. 4-chlorophenyl substitution in the sulfanyl/sulfinyl analogs alters steric and electronic effects. The 4-chlorophenyl group in the target compound provides symmetry and may enhance π-π stacking interactions in molecular recognition .
Electron-Withdrawing Groups :
- The 5-nitro substituent () increases electrophilicity, which may enhance reactivity in nucleophilic environments compared to the target compound’s neutral sulfanyl group .
Structural Complexity :
- The target compound’s 3-[(4-chlorophenyl)sulfanyl]methyl group introduces bulkier substituents than simpler derivatives (e.g., 3-methylsulfanyl in ), possibly affecting pharmacokinetics and target selectivity .
Biological Activity
The compound (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone , with CAS number 338411-44-2, is a benzofuran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H14Cl2O2S
- Molecular Weight : 413.32 g/mol
- Structural Features : The compound features a benzofuran core substituted with chlorophenyl and sulfanyl groups, which are hypothesized to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains, suggesting that the presence of the chlorophenyl group may enhance this effect.
| Study | Organism Tested | Result |
|---|---|---|
| Umesha et al. (2009) | Staphylococcus aureus | Inhibition observed |
| Chen et al. (2014) | Escherichia coli | Moderate activity |
Anticancer Potential
Research has highlighted the anticancer potential of benzofuran derivatives. For example, compounds structurally related to our target compound have demonstrated selective cytotoxicity against tumorigenic cell lines.
- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, similar to other compounds in its class.
Antioxidant Activity
The antioxidant activity of benzofuran derivatives is well-documented. Compounds containing the benzofuran moiety can scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies
-
In Vitro Studies
- A study conducted on a series of benzofuran derivatives demonstrated that modifications in the chlorophenyl and sulfanyl groups significantly affected their antioxidant capacity and cytotoxicity against cancer cells.
-
In Vivo Studies
- Animal models treated with similar benzofuran compounds exhibited reduced tumor growth rates and improved survival rates, indicating potential therapeutic applications in oncology.
Q & A
Q. What are the recommended synthetic routes for (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to construct the benzofuran core, followed by thioether formation. For example, sulfanyl groups can be introduced using nucleophilic substitution with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) are critical. X-ray crystallography (e.g., SHELXL refinement ) should confirm stereochemistry.
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Structure solution is performed via direct methods (SHELXS ), followed by refinement with SHELXL . Key steps include:
- Data integration : Using programs like SAINT or APEX3.
- Hydrogen placement : Calculated positions for non-polar H atoms; polar H atoms located via difference Fourier maps.
- Validation : R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.0.
- Deposition : Crystallographic data are deposited in the Cambridge Structural Database (CSD).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.
- FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups.
- UV-Vis : Analyze π→π* transitions in the benzofuran and chlorophenyl moieties.
- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation.
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electronic structure. Multiwfn is used to:
- Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
- Compute bond orders (e.g., Wiberg indices) to assess delocalization in the benzofuran system.
- Analyze electron localization function (ELF) for charge distribution.
- Compare computational results with experimental UV-Vis and NMR data to validate accuracy.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Sample Purity : Re-examine purity via HPLC (C18 column, acetonitrile/water) to rule out impurities affecting NMR/UV-Vis.
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility.
- Degradation : Monitor thermal stability (TGA/DSC) and photodegradation (UV exposure) to ensure data consistency .
Q. How can substituent modifications enhance the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450).
- In Vitro Assays : Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (IC₅₀ measurements).
Q. What experimental designs mitigate limitations in scaling up synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace AlCl₃ (corrosive) with heterogeneous catalysts (e.g., zeolites) for greener synthesis .
- Flow Chemistry : Improve yield and reproducibility using microreactors for thioether formation.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., sulfoxide derivatives) and adjust reaction conditions (e.g., inert atmosphere) .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polarity : Measure logP (octanol/water partition coefficient) experimentally or predict via ChemAxon.
- Crystal Packing : X-ray data may reveal strong intermolecular interactions (e.g., π-π stacking) that reduce solubility despite polar functional groups .
- Hansen Solubility Parameters : Compare HSP values to identify optimal solvents for recrystallization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
